Echinosporin
Overview
Description
Echinosporin, also known as XK-213, is an antibiotic that can be isolated from the Amycolatopsis strain . It belongs to the echinocandins, a clinically important class of non-ribosomal antifungal lipopeptides produced by filamentous fungi . Due to their complex structure, echinocandin antifungal agents are manufactured semisynthetically .
Synthesis Analysis
The synthesis of Echinosporin was reported by Smith and co-workers in 1989 . The synthesis relies on an [2+2] photocycloaddition and an oxidation–cyclobutanol fragmentation tactic . The final product, Echinosporin, is obtained via an intramolecular Mitsunobu reaction .Molecular Structure Analysis
Echinosporin has a unique tricyclic acetal-lactone structure . Echinocandins, the group to which Echinosporin belongs, are characterized by numerous hydroxylated non-proteinogenic amino acids . They have a distinctive cyclic lipopeptide structure assembled by a non-ribosomal peptide synthase (NRPS) .Chemical Reactions Analysis
The development of optimized echinocandin structures, including Echinosporin, is closely connected to their biosynthesis . This involves enormous efforts in industrial research and development including fermentation, classical mutagenesis, isotope labeling, and chemical synthesis .Physical And Chemical Properties Analysis
Echinosporin is a water-soluble white solid composed of C10H9NO5 . More detailed physical and chemical properties might be available in its Material Safety Data Sheet .Scientific Research Applications
Antiosteoporotic Activity
Echinacoside (ECH), a compound related to echinosporin, isolated from Cistanche tubulosa, demonstrated notable antiosteoporotic activity in ovariectomized (OVX) rats, a model for postmenopausal osteoporosis. This study suggests ECH's potential as a phytoestrogen for treating osteoporosis induced by estrogen deficiency through natural herbal resources (Li et al., 2013).
Biosynthesis Pathway
Echinosporin, produced by Streptomyces erythraeus, involves a novel branch of the shikimate pathway for its biosynthesis. This research uncovers the unique tricyclic acetal-lactone structure of echinosporin, highlighting its biosynthesis via the shikimate pathway with chorismate as an intermediate. The study provides insight into the metabolic pathways for producing nonaromatic metabolites in microorganisms (Duebeler et al., 2002).
Neurological and Other Disorders
ECH has been found to possess neuroprotective and cardiovascular benefits, indicating its potential application in treating neurological disorders such as Parkinson's and Alzheimer's diseases. Despite challenges related to bioavailability and the identification of active metabolites, ECH shows promise for future research and application in treating neurological conditions (Liu et al., 2018).
Herbal Medicine Applications
Echinacea, closely related to echinosporin research, has been traditionally used as an immunostimulant for preventing and treating upper respiratory infections. Despite mixed clinical trial results, echinacea remains a popular herbal remedy for enhancing immune system function, indicating the need for further research to clarify its efficacy and applications (Percival, 2000).
Antifungal Precursor Applications
Echinocandin B (ECB), an echinocandin type of lipopeptide antibiotic produced by Aspergillus nidulans, serves as a precursor for synthesizing anidulafungin, a novel antifungal drug. Research focused on the separation strategy using macroporous resin adsorption chromatography for ECB purification demonstrates the compound's importance in developing effective antifungal treatments (Zou et al., 2015).
Safety And Hazards
Future Directions
The future directions of Echinosporin research could involve the development of optimized echinocandin structures, which is closely connected to their biosynthesis . Genetic methods for engineering biosynthesis have recently become available, which could lead to advancements in the production of Echinosporin and other echinocandins .
properties
IUPAC Name |
(1S,4S,7R,8S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c11-7(12)6-3-5-4-1-2-10(5,14)9(13)16-8(4)15-6/h1-5,8,14H,(H2,11,12)/t4-,5+,8+,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSZHYWOGQJUST-YYZSKVJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2(C3C1C(OC(=C3)C(=O)N)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@]2([C@@H]3[C@@H]1[C@@H](OC(=C3)C(=O)N)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Echinosporin | |
CAS RN |
79127-35-8 | |
Record name | Echinosporin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079127358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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